N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide
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Overview
Description
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of solid acid catalysts and ultrasonic irradiation technology is common, providing a green and rapid pathway for the synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new benzamide derivatives with varied functional groups.
Scientific Research Applications
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit certain enzymes, such as serine proteases and urokinase-type plasminogen activators . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activities.
N-benzimidazol-2yl benzamide analogues: Investigated as allosteric activators of human glucokinase.
Benzamide riboside: Studied for its potential as an anticancer agent.
Uniqueness
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide stands out due to its unique hydrazinyl and oxo functional groups, which contribute to its distinct chemical reactivity and biological activities
Properties
IUPAC Name |
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-19-16(21)14(11-12-7-3-1-4-8-12)18-15(20)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,20)(H,19,21)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYQNIYSCYPTOD-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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